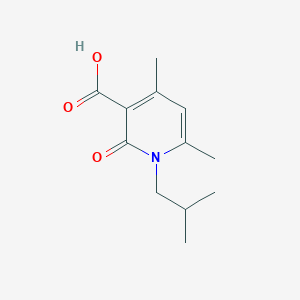

1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)6-13-9(4)5-8(3)10(11(13)14)12(15)16/h5,7H,6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYWRGHKYKZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine or dihydropyridine derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, well-documented case studies, detailed research findings, or authoritative insights directly focusing on the applications of "1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid." The available information primarily relates to the chemical identifiers, properties, and related compounds.

Based on the provided search results, here's what is available:

Chemical Identification and Properties

- Chemical Name: this compound

- CAS Number: 64215-27-6

- Molecular Formula:

- Molecular Weight: 223.27 g/mol

Related Compounds and Potential Applications

While direct applications for the specified compound are not available in the search results, there is information on related compounds that suggest potential areas of interest:

- 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives: These compounds have selective 5-HT4 receptor agonistic activity and may be useful in treating gastroesophageal reflux disease, gastrointestinal disease, gastric motility disorder, non-ulcer dyspepsia, functional dyspepsia, irritable bowel syndrome (IBS), constipation, and other conditions .

- 1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives: These are noted as 5-HT4 receptor modulators .

Mechanism of Action

The mechanism by which 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dihydropyridine ring can act as a pharmacophore, binding to specific sites on proteins and influencing their function. The carboxylic acid group may also play a role in binding interactions through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl derivative (CAS 24667-06-9) is the simplest analog, with lower molecular weight (195.22) and higher solubility in polar solvents due to its compact alkyl chain . The cyclopropylmethyl variant (CAS 1495247-89-6) adds steric bulk and rigidity, which may influence binding to biological targets . The 4-chlorophenyl derivative exhibits aromaticity and electron-withdrawing effects, likely enhancing antifungal activity as seen in agrochemical applications .

Biological Activity

1-Isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 223.26 g/mol

- CAS Number : 64215-27-6

The compound's structure features a dihydropyridine core with isobutyl and dimethyl substituents, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs showed cytotoxicity up to 2.5 times greater than doxorubicin against colon HT29 carcinoma cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In a comparative study, several derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with some analogs showing effectiveness equivalent to standard antibiotics like ampicillin . The antimicrobial profile suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Preliminary studies suggest that 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine may offer neuroprotective benefits. It has been associated with reduced neuronal apoptosis and improved cognitive function in animal models of neurodegenerative diseases . These findings point towards its utility in conditions such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Methyltransferases : The compound acts as a selective inhibitor of EZH2 methyltransferase, which plays a crucial role in gene regulation and cancer progression .

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its neuroprotective effects .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the modulation of key signaling pathways involved in cell survival and death .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A series of synthesized compounds based on the dihydropyridine structure were tested against three human tumor cell lines. Notably, one derivative (analog 24) was found to be significantly more effective than doxorubicin in inhibiting cell growth in HT29 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 5.0 | HT29 |

| Analog 24 | 2.0 | HT29 |

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial efficacy, several derivatives were tested against common pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog 15 | Staphylococcus aureus | 8 µg/mL |

| Analog 24 | Escherichia coli | 8 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.